1,4-Dimethylcyclohexa-1,4-diene
Description
Properties
CAS No. |
4074-22-0 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,4-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,6H,4-5H2,1-2H3 |
InChI Key |
SUXVTICOXXNSKI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1)C |
Canonical SMILES |
CC1=CCC(=CC1)C |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction with Methyltriphenylphosphonium Bromide
A widely employed method for synthesizing 1,4-dimethylcyclohexa-1,4-diene involves the Wittig reaction, which facilitates the formation of carbon-carbon double bonds. In this approach, methyltriphenylphosphonium bromide reacts with a suitable aldehyde precursor in the presence of a strong base such as $$ n $$-butyllithium ($$ n $$-BuLi).
Procedure :
- A suspension of methyltriphenylphosphonium bromide (6.0 mmol) in tetrahydrofuran (THF, 30 mL) is treated with $$ n $$-BuLi (2.3 mL, 2.6 M in $$ n $$-hexane) at 0°C under inert atmosphere.
- After 15 minutes, a cinnamaldehyde derivative (6.0 mmol) is added, and the mixture is stirred at room temperature.
- The reaction is quenched with saturated ammonium chloride ($$ \text{NH}_4\text{Cl} $$) and extracted with ethyl acetate ($$ \text{EtOAc} $$).
- The crude product is purified via silica-gel column chromatography using $$ n $$-hexane/$$ \text{EtOAc} $$ (30:1) to yield this compound.
Key Parameters :
Horner-Wadsworth-Emmons Modification
An alternative to the Wittig reaction, this method uses phosphonate esters to improve stereoselectivity. For example, diethyl (1,4-dimethylcyclohexa-1,4-dienyl)phosphonate can react with aldehydes under basic conditions to form the target diene.
Dehydration of Cyclohexanediols
Acid-Catalyzed Dehydration
This compound is accessible via the dehydration of 1,4-dimethylcyclohexane-1,4-diol using acidic catalysts.
Procedure :
- 1,4-Dimethylcyclohexane-1,4-diol is heated with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) or hydrochloric acid ($$ \text{HCl} $$) at 60–80°C.
- The reaction mixture is neutralized with sodium bicarbonate ($$ \text{NaHCO}3 $$) and extracted with $$ \text{CH}2\text{Cl}_2 $$.
- Distillation under reduced pressure isolates the diene.
Challenges :
- Competing formation of 1,3-dimethylcyclohexa-1,3-diene due to carbocation rearrangements.
- Yield : ~50–60% for the 1,4-isomer, requiring chromatographic separation.
Cyclization of Conjugated Dienes
Electrocyclic Ring-Closure Reactions
Thermal or photochemical cyclization of linear conjugated dienes, such as 2,5-dimethylhexa-1,3-diene, can yield this compound.
Conditions :
- Temperature : 120–150°C under vacuum.
- Catalyst : Lewis acids like aluminum chloride ($$ \text{AlCl}_3 $$).
Mechanism :
The reaction proceeds via a suprafacial, conrotatory mechanism governed by the Woodward-Hoffmann rules, favoring the formation of the 1,4-diene isomer.
Purification and Isolation Techniques
Silica-Gel Column Chromatography
Crude reaction mixtures are typically purified using silica-gel columns with nonpolar eluents (e.g., $$ n $$-hexane/$$ \text{EtOAc} $$) to separate this compound from isomers and byproducts.
Example Protocol :
Distillation
Fractional distillation under reduced pressure (e.g., 10–15 mmHg) is employed for large-scale purification, yielding >90% purity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis often utilizes continuous flow systems to enhance reaction control and scalability. Key parameters include:
Catalyst Recycling
Homogeneous catalysts (e.g., $$ \text{H}2\text{SO}4 $$) are recovered via aqueous extraction and reused, reducing production costs.
Challenges in Isomer Separation and Selectivity
Competing Formation of 1,3-Diene Isomers
The synthesis of this compound is frequently complicated by the formation of its 1,3-isomer (CAS 26120-52-5). Strategies to mitigate this include:
Chromatographic Resolution
Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves baseline separation of isomers, albeit at elevated operational costs.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diene into cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1,4-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Table 1: Electronic Properties Comparison
| Compound | Absorption Maxima (nm) | Key Application |
|---|---|---|
| This compound | 210–220 | Antimicrobial agents |
| 1,4-Disilacyclohexa-2,5-diene | 273 | Organic electronics |
Cyclic vs. Linear Dienes: 1,4-Hexadiene
1,4-Hexadiene (CAS: 592-45-0) is a linear diene with the structure CH₂=CH–CH₂–CH₂–CH=CH₂. Unlike the cyclic 1,4-dimethylcyclohexadiene, its linearity results in:
- Higher Reactivity : Susceptible to polymerization and Diels-Alder reactions due to less steric hindrance.
- Lower Thermal Stability : Linear dienes lack the stabilizing effect of aromaticity or ring strain relief.
Table 2: Structural and Physical Properties
| Property | This compound | 1,4-Hexadiene |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ | C₆H₁₀ |
| Boiling Point | ~175°C | ~65°C |
| Ring Strain | Minimal (planar conjugation) | N/A |
Sesquiterpenes: Cadina-1,4-diene
Cadina-1,4-diene (Fig. 3), a bicyclic sesquiterpene, demonstrates antifungal activity in Trichoderma species . While both compounds have 1,4-diene systems, cadina-1,4-diene’s larger ring system and isopropyl groups enhance its volatility and interaction with fungal membranes, unlike the smaller γ-terpinene.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,4-Dimethylcyclohexa-1,4-diene?
- Methodological Answer :
- Diels-Alder Reaction : Cycloaddition of 1,3-butadiene derivatives with dimethylacetylene dicarboxylate, followed by selective hydrogenation and dehydrogenation steps to introduce the conjugated diene system .
- Dehydrogenation of Saturated Precursors : Catalytic dehydrogenation of 1,4-dimethylcyclohexane using palladium or platinum catalysts under controlled temperatures (150–200°C) to preserve stereochemistry .
- Yield Optimization : Lower yields (e.g., ~11% in analogous hexadiene syntheses) highlight the need for inert atmospheres and precise stoichiometric control to minimize side reactions .
Q. How can NMR spectroscopy distinguish this compound from its isomers?
- Methodological Answer :
- 1H NMR : Protons on the conjugated diene system (δ 5.2–5.8 ppm) show vicinal coupling (J = 10–12 Hz), while methyl groups exhibit distinct splitting patterns (δ 1.2–1.5 ppm) depending on axial/equatorial positions .
- NOE Experiments : Nuclear Overhauser effects between methyl groups and adjacent protons confirm spatial proximity, resolving stereochemical ambiguities .
- Comparative Data : Reference shifts from structurally similar compounds like γ-terpinene (1-methyl-4-isopropylcyclohexa-1,4-diene) can validate assignments .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer :
- Light and Oxygen Sensitivity : Store under argon or nitrogen at –20°C to prevent [4+2] cycloaddition or oxidation. Use amber glassware and radical inhibitors (e.g., BHT) during reactions .
- Thermal Stability : Decomposition above 80°C necessitates low-temperature reflux setups (e.g., acetone/dry ice baths) for prolonged reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy correlates with higher electrophilicity and reaction rates .
- Transition State Analysis : Identify regioselectivity trends (e.g., endo vs. exo) by modeling interactions between diene and dienophile substituents .
- Validation : Compare computed activation energies with experimental kinetic data from model reactions .
Q. How to resolve contradictions in reported thermodynamic properties (e.g., ΔHf°) of this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (≥99.5% purity) and GC-MS to rule out impurities affecting calorimetric measurements .
- Standardized Protocols : Replicate measurements using bomb calorimetry under identical conditions (solvent, temperature) as conflicting studies .
- Error Analysis : Quantify uncertainties from sample preparation and instrument calibration to identify outliers .
Q. What strategies enhance the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral Ligand Design : Employ bisoxazoline or phosphine ligands to coordinate transition metals (e.g., Rh, Pd), inducing enantioselectivity in cyclopropanation or epoxidation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and stabilize charged intermediates, increasing turnover frequencies .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to optimize ligand/metal ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
